molecular formula C19H24N2O2 B1385050 N-(3-Amino-2-methylphenyl)-3-(isopentyloxy)-benzamide CAS No. 1020056-76-1

N-(3-Amino-2-methylphenyl)-3-(isopentyloxy)-benzamide

Cat. No. B1385050
CAS RN: 1020056-76-1
M. Wt: 312.4 g/mol
InChI Key: RPVKKXMICYOXFF-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-3-(isopentyloxy)-benzamide, commonly referred to as AMIPB, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been studied for its ability to act as a ligand for some G-protein coupled receptors and its potential to be used as a chemical probe for various biochemical and physiological processes.

Scientific Research Applications

1. Histone Deacetylase Inhibition and Anticancer Activity

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is a small molecule histone deacetylase (HDAC) inhibitor, showing promise in cancer treatment. It selectively inhibits HDACs 1-3 and 11, leading to blocked cancer cell proliferation, histone acetylation, and apoptosis induction (Zhou et al., 2008).

2. Neuroleptic Activity

Benzamides of N,N-disubstituted ethylenediamines have been designed as potential neuroleptics. Among these, certain compounds exhibited significant inhibitory effects on apomorphine-induced stereotyped behavior in rats (Iwanami et al., 1981).

3. Enzyme Inhibition Activities

N-(3-hydroxyphenyl) benzamide and its derivatives have been studied for enzyme inhibition activities against butylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes (Abbasi et al., 2014).

4. Gastrokinetic Properties

4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides have been evaluated for gastrokinetic activity. Certain derivatives showed potent in vivo gastric emptying activity (Kato et al., 1992).

5. Characterization of Benzamide Derivatives

Studies on the synthesis and characterization of benzamide derivatives like 3-Acetoxy-2-methyl-N-(phenyl)benzamide provide insights into their molecular structure and potential applications (Kırca et al., 2018).

6. Anticonvulsant Activity

4-Amino-N-(2,6-dimethylphenyl)benzamide, an ameltolide analogue, has been synthesized and evaluated for anticonvulsant activity, showing promising results in several models (Lambert et al., 1995).

7. Antioxidant Activity

A novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide has been analyzed for its antioxidant properties, indicating potential therapeutic applications (Demir et al., 2015).

8. Antibacterial Activity

N-(3-Hydroxy-2-pyridyl)benzamides have been synthesized and tested for antibacterial activity against various bacteria, showing effectiveness in some cases (Mobinikhaledi et al., 2006).

properties

IUPAC Name

N-(3-amino-2-methylphenyl)-3-(3-methylbutoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-13(2)10-11-23-16-7-4-6-15(12-16)19(22)21-18-9-5-8-17(20)14(18)3/h4-9,12-13H,10-11,20H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVKKXMICYOXFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC(=CC=C2)OCCC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-2-methylphenyl)-3-(isopentyloxy)-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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